

Specificity of Avibactam Against KPC-2 and Other Beta-Lactamases: A Comparative Guide

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Note: Initial searches for a specific beta-lactamase inhibitor designated "**Kpc-2-IN-2**" did not yield any publicly available data. Therefore, this guide provides a comprehensive comparison of the well-characterized, clinically relevant beta-lactamase inhibitor avibactam, focusing on its specificity for KPC-2 and other key beta-lactamases. Avibactam is a potent inhibitor of KPC-2 and serves as an excellent representative for a specific inhibitor of this enzyme class.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of avibactam's performance against various beta-lactamases, supported by experimental data.

Data Presentation: Inhibitory Activity of Avibactam

The following table summarizes the inhibitory activity of avibactam against a panel of clinically significant beta-lactamases from different Ambler classes. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and second-order acylation rate constants (k2/Ki), which measure the efficiency of enzyme inactivation.



Beta- Lactamase	Ambler Class	Organism of Origin	IC50 (nM)	k2/Ki (M ⁻¹ s ⁻¹)
KPC-2	А	Klebsiella pneumoniae	-	-
CTX-M-15	А	Escherichia coli	-	1.0 x 10 ⁵
TEM-1	А	Escherichia coli	-	-
SHV-5	А	-	-	-
AmpC	С	Pseudomonas aeruginosa	-	-
P99	С	Enterobacter cloacae	-	-
OXA-10	D	Pseudomonas aeruginosa	-	1.1 x 10 ¹
OXA-48	D	Klebsiella pneumoniae	-	-

Note: Specific IC50 values for all enzymes were not consistently available in the provided search results. However, it is established that avibactam is a potent inhibitor of KPC-2, with one source indicating an IC50 of 38 nM.[1] Avibactam is generally more potent against Class A and C enzymes than Class D enzymes.

Experimental Protocols Determination of IC50 Values

A common method for determining the 50% inhibitory concentration (IC50) of an inhibitor against a beta-lactamase is a spectrophotometric assay using a chromogenic substrate like nitrocefin.

Materials:

• Purified beta-lactamase enzyme (e.g., KPC-2)



- · Avibactam (or other inhibitor) at various concentrations
- Nitrocefin (chromogenic beta-lactam substrate)
- Assay buffer: 50 mM sodium phosphate buffer, pH 7.0, supplemented with 0.1 mg/mL bovine serum albumin (BSA)[1][2]
- 96-well microtiter plate
- Spectrophotometer capable of reading absorbance at 485 nm[1]

Procedure:

- Prepare serial dilutions of avibactam in the assay buffer.
- In the wells of a 96-well plate, add a fixed concentration of the purified beta-lactamase enzyme (e.g., 3 nM KPC-2).[1]
- Add the various concentrations of avibactam to the wells containing the enzyme.
- Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 to 30 minutes) at a controlled temperature (e.g., 37°C).[1]
- Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin (e.g., 100 μ M) to each well.[1]
- Immediately measure the initial rate of nitrocefin hydrolysis by monitoring the change in absorbance at 485 nm over time using a spectrophotometer.
- The rate of reaction is proportional to the uninhibited enzyme activity.
- Plot the initial velocity (rate of absorbance change) against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value, which is the
 concentration of avibactam that results in a 50% reduction in the initial velocity of the
 enzymatic reaction.



Measurement of Acylation Rate (k2/Ki)

The efficiency of acylation (k2/Ki) can be determined through kinetic studies monitoring the progress of enzyme inhibition over time.

Materials:

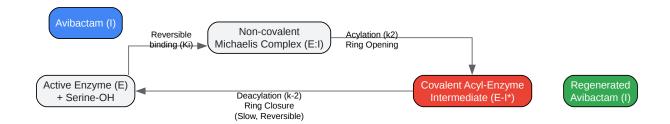
- Purified beta-lactamase enzyme
- Avibactam at various concentrations
- Nitrocefin
- Assay buffer (as above)
- Stopped-flow or conventional spectrophotometer

Procedure:

- A solution containing the beta-lactamase and the reporter substrate (nitrocefin) is rapidly
 mixed with a solution containing avibactam using a stopped-flow apparatus for fast reactions
 or by manual mixing for slower reactions.
- The hydrolysis of nitrocefin is monitored continuously by measuring the absorbance at 485 nm.
- The resulting progress curves (absorbance vs. time) at different avibactam concentrations
 are fitted to an equation for slow-binding inhibition to obtain the observed rate constant
 (k obs) for the onset of inhibition at each avibactam concentration.
- The k_obs values are then plotted against the avibactam concentration.
- The slope of this linear plot represents the second-order rate constant for acylation (k2/Ki).[3]

Visualizations

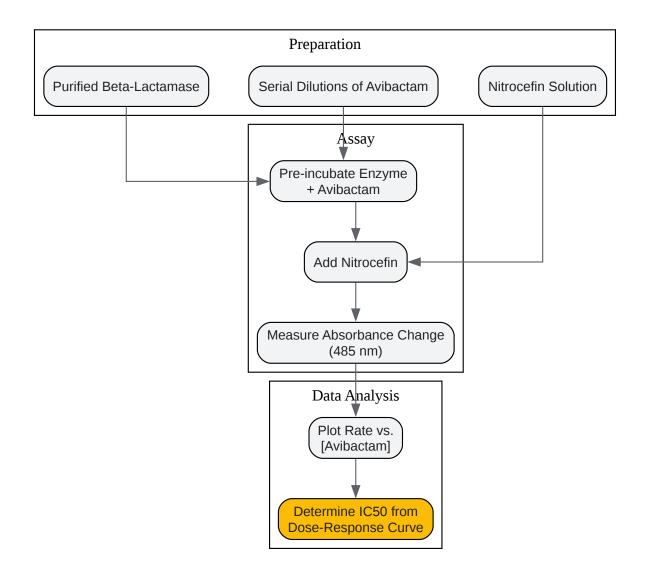




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Caption: Mechanism of reversible covalent inhibition of beta-lactamase by avibactam.





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Caption: Experimental workflow for determining the IC50 of avibactam.

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